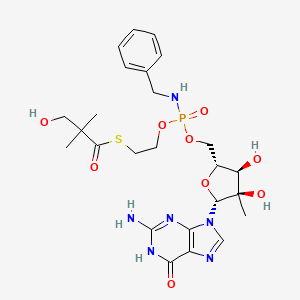
IDX184
Descripción general
Descripción
IDX184 es un profármaco dirigido al hígado de monofosfato de 2'-metilguanosina. Está principalmente desarrollado como un inhibidor de la polimerasa de nucleótidos para el tratamiento de la infección crónica por el virus de la hepatitis C . This compound ha mostrado una actividad antiviral significativa y está diseñado para mejorar la formación de su forma activa trifosfato en el hígado .
Métodos De Preparación
IDX184 se sintetiza a través de una serie de reacciones químicas que implican la modificación de la 2'-metilguanosina. La producción industrial de this compound implica la optimización de estas condiciones de reacción para asegurar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
IDX184 experimenta varios tipos de reacciones químicas, que incluyen:
Fosforilación: La conversión de 2'-metilguanosina a su forma monofosfato.
Sustitución: Introducción del grupo fosforamidato para mejorar la orientación al hígado.
Hidrólisis: El profármaco se hidroliza en el hígado para liberar el monofosfato de 2'-metilguanosina activo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes fosforilantes y reactivos fosforamidato. El principal producto formado a partir de estas reacciones es la forma trifosfato activa de la 2'-metilguanosina .
Aplicaciones Científicas De Investigación
IDX184 tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo para estudiar inhibidores de la polimerasa de nucleótidos.
Biología: Investigado por sus efectos sobre la replicación viral y la orientación al hígado.
Industria: Uso potencial en el desarrollo de otros profármacos dirigidos al hígado y terapias antivirales.
Mecanismo De Acción
IDX184 ejerce sus efectos inhibiendo la ARN polimerasa ARN dependiente no estructural 5B del virus de la hepatitis C. El profármaco está diseñado para entregar la forma trifosfato activa de 2'-metilguanosina en el hígado, donde inhibe la replicación viral al incorporarse al ARN viral y provocar la terminación de la cadena .
Comparación Con Compuestos Similares
IDX184 se compara con otros inhibidores de nucleótidos como ribavirina, sofosbuvir y R7128. A diferencia de estos compuestos, this compound está específicamente diseñado para dirigirse al hígado, mejorando su actividad antiviral y reduciendo la exposición sistémica . Este enfoque dirigido al hígado hace que this compound sea único entre los inhibidores de la polimerasa de nucleótidos.
Compuestos similares incluyen:
Ribavirina: Un fármaco antiviral ampliamente utilizado con actividad de amplio espectro.
Sofosbuvir: Un inhibidor de nucleótidos aprobado por la FDA para el virus de la hepatitis C.
R7128: Otro inhibidor de nucleótidos en ensayos clínicos para el virus de la hepatitis C.
This compound destaca por su entrega dirigida al hígado y su potente actividad antiviral, lo que lo convierte en un candidato prometedor para un mayor desarrollo clínico .
Propiedades
IUPAC Name |
S-[2-[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-(benzylamino)phosphoryl]oxyethyl] 3-hydroxy-2,2-dimethylpropanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N6O9PS/c1-24(2,13-32)22(35)42-10-9-38-41(37,28-11-15-7-5-4-6-8-15)39-12-16-18(33)25(3,36)21(40-16)31-14-27-17-19(31)29-23(26)30-20(17)34/h4-8,14,16,18,21,32-33,36H,9-13H2,1-3H3,(H,28,37)(H3,26,29,30,34)/t16-,18-,21-,25-,41?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHMGRXAHIXTBM-TWFJNEQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(NCC4=CC=CC=C4)OCCSC(=O)C(C)(C)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N6O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901028050 | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036915-08-8 | |
| Record name | 2′-C-Methylguanosine 5′-[2-[(3-hydroxy-2,2-dimethyl-1-oxopropyl)thio]ethyl N-(phenylmethyl)phosphoramidate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036915-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDX-184 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1036915088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IDX-184 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901028050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IDX-184 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W44B4S9OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











